![molecular formula C8H12BrN3 B595348 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole CAS No. 1227465-62-4](/img/structure/B595348.png)
3-Bromo-5-cyclohexyl-1H-1,2,4-triazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole consists of a triazole ring with a bromine atom at the 3-position and a cyclohexyl group attached to the 5-position. Refer to the 2D and 3D structures for visual representation .
Physical And Chemical Properties Analysis
Scientific Research Applications
Drug Discovery
3-Bromo-5-cyclohexyl-1H-1,2,4-triazole: is a compound that can be utilized in the synthesis of various pharmacological agents. The 1,2,4-triazole ring is a common motif in many medicinal compounds due to its resemblance to the amide bond, which is essential for biological activity . This compound could serve as a precursor in the development of new drugs with potential therapeutic applications.
Organic Synthesis
In the field of organic chemistry, 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole can act as a versatile intermediate. Its triazole ring can engage in various chemical reactions, providing a pathway to synthesize a wide array of complex organic molecules. This can be particularly useful in constructing molecules with specific configurations for research purposes .
Polymer Chemistry
The triazole ring found in 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole can be incorporated into polymers to enhance their properties. For instance, triazoles are known for their thermal stability and can contribute to the creation of heat-resistant materials. This application is significant in industries that require materials to withstand extreme temperatures .
Supramolecular Chemistry
Supramolecular chemistry, which deals with the complex interactions between molecules, can benefit from the introduction of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole . Its ability to form hydrogen bonds and its strong dipole moment make it an excellent candidate for creating self-assembling structures, which are crucial in the development of nanotechnology .
Bioconjugation
3-Bromo-5-cyclohexyl-1H-1,2,4-triazole: can be used in bioconjugation techniques, where it can link biomolecules to other structures, such as polymers or fluorescent tags. This is particularly useful in the field of chemical biology for tracking and analyzing biological processes .
Fluorescent Imaging
The compound’s structure allows for the potential development of fluorescent probes. These probes can be used in imaging techniques to visualize cellular components and processes. The triazole ring’s stability and reactivity make it suitable for creating compounds that emit light under specific conditions, aiding in research and diagnostic procedures .
Materials Science
In materials science, 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole can contribute to the development of new materials with unique properties. Its robust chemical structure can be the basis for creating compounds that are used in various high-performance materials .
Antifungal Agents
Research has shown that triazole derivatives exhibit significant antifungal activity3-Bromo-5-cyclohexyl-1H-1,2,4-triazole could be modified to enhance its efficacy against fungal pathogens, providing a starting point for the development of new antifungal drugs .
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
Triazole compounds are generally known to interact with various enzymes and receptors in the body, altering their function and leading to various physiological effects .
Result of Action
The molecular and cellular effects of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-5-cyclohexyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXIMLMFQQMREM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679572 |
Source
|
Record name | 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1227465-62-4 |
Source
|
Record name | 5-Bromo-3-cyclohexyl-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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